molecular formula C13H19N3O3S2 B2650037 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034614-10-1

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2650037
M. Wt: 329.43
InChI Key: DFMBOJAFFFKUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his colleagues at Northeastern University in Boston, Massachusetts. Since then, AM251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

Scientific Research Applications

COX-2 Inhibition

One of the primary applications of derivatives similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is in the development of COX-2 inhibitors. Research by Penning et al. (1997) in the field of medicinal chemistry explored a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX-2, both in vitro and in vivo. Through extensive structure-activity relationship work, several potent and selective inhibitors of COX-2 were identified, demonstrating the potential of pyrazole-sulfonamide derivatives in treating conditions like rheumatoid arthritis and osteoarthritis. This study underscores the importance of pyrazole derivatives in designing new therapeutic agents targeting COX-2 (Penning et al., 1997).

Antimicrobial Activity

The antimicrobial properties of pyrazole-sulfonamide derivatives have been explored in several studies. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which upon further reactions yielded compounds with significant antimicrobial activity. This research highlights the versatility of pyrazole-sulfonamide derivatives in generating new compounds with potential applications in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Derivatives of pyrazole-sulfonamides have also been investigated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Ozmen Ozgun et al. (2019) synthesized a series of pyrazoline benzensulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Their study revealed potent inhibitory activity, suggesting these derivatives as promising candidates for developing new therapeutic agents for diseases where these enzymes are therapeutic targets (Ozmen Ozgun et al., 2019).

Anticancer Activities

The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines have been a subject of research. Mert et al. (2014) conducted a study on a series of pyrazole-sulfonamide derivatives, testing their in vitro antiproliferative activities against HeLa and C6 cell lines. Their findings indicated that some of the synthesized compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-16-10-12(9-14-16)21(18,19)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-11,15,17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMBOJAFFFKUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide

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